An In-Depth Technical Guide to 2-Iodophenyl 4-piperidinyl ether hydrochloride (CAS No. 1220019-50-0)
An In-Depth Technical Guide to 2-Iodophenyl 4-piperidinyl ether hydrochloride (CAS No. 1220019-50-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodophenyl 4-piperidinyl ether hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its chemical identity, synthesis, physicochemical properties, and potential pharmacological applications. Particular emphasis is placed on its role as a versatile building block in the development of novel therapeutics, leveraging its unique structural features. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration of new chemical entities for various therapeutic targets.
Chemical Identity and Physicochemical Properties
Chemical Structure:
Figure 1: Chemical structure of 2-Iodophenyl 4-piperidinyl ether hydrochloride.
Molecular Formula: C₁₁H₁₅ClINO
CAS Number: 1220019-50-0[1]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 339.60 g/mol | [2] |
| Appearance | Solid | N/A |
| Solubility | N/A | N/A |
| Melting Point | N/A | N/A |
| Boiling Point | N/A | N/A |
Synthesis and Purification
The synthesis of 2-Iodophenyl 4-piperidinyl ether hydrochloride is primarily achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.[3][4][5][6] This well-established method involves the reaction of an alkoxide with a primary alkyl halide.[4]
Conceptual Synthesis Workflow:
Figure 2: Conceptual workflow for the synthesis of 2-Iodophenyl 4-piperidinyl ether hydrochloride.
Detailed Experimental Protocol (Proposed):
This protocol is a representative example based on the principles of the Williamson ether synthesis and common laboratory practices. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
-
Protection of Piperidine Nitrogen:
-
To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the product (N-Boc-4-hydroxypiperidine) by column chromatography.
-
-
Williamson Ether Synthesis:
-
To a solution of N-Boc-4-hydroxypiperidine in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) portion-wise at 0°C.
-
Allow the mixture to stir for a designated time to ensure complete deprotonation.
-
Add a solution of 1-fluoro-2-iodobenzene in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (N-Boc-2-Iodophenyl 4-piperidinyl ether) by column chromatography.
-
-
Deprotection and Hydrochloride Salt Formation:
-
Dissolve the purified N-Boc-2-Iodophenyl 4-piperidinyl ether in a suitable solvent (e.g., dioxane or diethyl ether).
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent.[7]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 2-Iodophenyl 4-piperidinyl ether hydrochloride.
-
Purification and Analytical Characterization:
The purity and identity of the synthesized compound should be rigorously assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful formation of the ether linkage.[8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]
Potential Pharmacological Applications and Mechanism of Action
The unique structural combination of an iodophenyl group and a piperidine ether moiety suggests that 2-Iodophenyl 4-piperidinyl ether hydrochloride could be a valuable scaffold in drug discovery.
3.1. Serotonin Receptor Modulation:
The piperidine nucleus is a common feature in many centrally acting drugs, and its derivatives have been shown to interact with various neurotransmitter receptors.[12][13] Specifically, arylpiperidine derivatives have been investigated as ligands for serotonin (5-HT) receptors.[14] The interaction with serotonin receptors could have implications for treating a range of neurological and psychiatric disorders.[15]
Proposed Mechanism of Action at Serotonin Receptors:
The nitrogen atom of the piperidine ring is likely to be protonated at physiological pH, allowing for a potential ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of serotonin receptors. The iodophenyl group could engage in hydrophobic and halogen bonding interactions, contributing to the binding affinity and selectivity for specific 5-HT receptor subtypes.
Figure 3: Postulated interaction of 2-Iodophenyl 4-piperidinyl ether hydrochloride with a serotonin receptor.
Experimental Workflow for Serotonin Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target serotonin receptor subtype.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound (2-Iodophenyl 4-piperidinyl ether hydrochloride).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. This can then be used to calculate the binding affinity (Ki).
3.2. Anticancer Activity:
Piperidine derivatives have been explored for their potential as anticancer agents.[10] The cytotoxic effects of such compounds can be evaluated against a panel of cancer cell lines.
Experimental Workflow for In Vitro Cytotoxicity Assay (MTT/CCK-8):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of 2-Iodophenyl 4-piperidinyl ether hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for a few hours.[14][17]
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
2-Iodophenyl 4-piperidinyl ether hydrochloride is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. Its structural motifs suggest a high likelihood of interaction with biological targets such as serotonin receptors and its potential as an anticancer agent warrants further investigation. Future research should focus on the detailed biological evaluation of this compound, including comprehensive screening against a wide range of receptors and cancer cell lines. Structure-activity relationship (SAR) studies, initiated by modifying the substitution pattern on the phenyl ring and the piperidine core, could lead to the discovery of more potent and selective drug candidates.
References
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link][6]
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Williamson ether synthesis. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link][4]
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [place unknown]: Chemistry LibreTexts; 2020. Available from: [Link][5]
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Williamson Ether Synthesis [Internet]. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link][3]
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Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. J Med Chem [Internet]. 2026 Jan 20; Available from: [Link][11]
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Master Organic Chemistry. The Williamson Ether Synthesis. [place unknown]: Master Organic Chemistry; 2014. Available from: [Link][18]
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Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available from: [Link][14]
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The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. IUCrData [Internet]. [date unknown];2(5). Available from: [Link][8]
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Cytotoxicity Assay Protocol v1 [Internet]. [place unknown]: ResearchGate; [date unknown]. Available from: [Link][19]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science [Internet]. 2015 Mar 28;5(3):073–8. Available from: [Link][17]
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Supporting Information for. [place unknown]: The Royal Society of Chemistry; [date unknown]. Available from: [Link][10]
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2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. Cancer Cell Int [Internet]. 2019 Oct 4;19:259. Available from: [Link][10]
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link][15]
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Cytotoxicity Assay. Bio-protocol [Internet]. [date unknown];3(5). Available from: [Link][16]
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IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Internet]. [place unknown]: ResearchGate; [date unknown]. Available from: [Link][21]
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Evaluation of the Cardiovascular and Serotonergic Modulatory Effects of Ondansetron in Healthy Dogs Under Anesthesia. Animals (Basel) [Internet]. 2024 Jan 26;14(3). Available from: [Link][12]
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SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link][13]
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